molecular formula C9H11NO B142786 Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) CAS No. 158902-33-1

Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI)

Cat. No.: B142786
CAS No.: 158902-33-1
M. Wt: 149.19 g/mol
InChI Key: LNSSNMBSRZJBRR-UHFFFAOYSA-N
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Description

Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the 2-position and a methyl group at the 4-position, with an oxygen atom bonded to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) can be achieved through several methods. One common approach involves the oxidation of 2-Cyclopropyl-4-methylpyridine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) may involve continuous flow processes where the starting materials are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropyl and methyl groups contribute to the compound’s overall stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.

    4-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.

    2-Cyclopropylpyridine N-oxide: Similar structure but lacks the methyl group.

Uniqueness

Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct steric and electronic properties.

Properties

CAS No.

158902-33-1

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C9H11NO/c1-7-4-5-10(11)9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

LNSSNMBSRZJBRR-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=C1)[O-])C2CC2

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C2CC2

Synonyms

Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI)

Origin of Product

United States

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